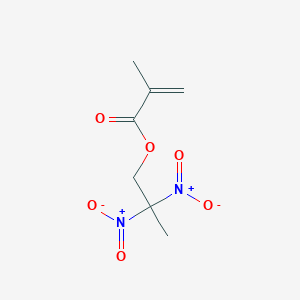

2,2-Dinitropropyl methacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

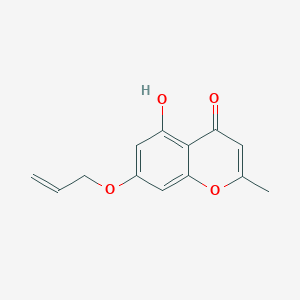

2,2-Dinitropropyl methacrylate (DNPM) is a chemical compound that has been widely used in scientific research due to its unique properties. DNPM is a nitroalkene derivative of methacrylate, which makes it highly reactive and capable of undergoing various chemical reactions.

Aplicaciones Científicas De Investigación

2,2-Dinitropropyl methacrylate has been widely used in scientific research as a probe for studying the mechanism of enzyme-catalyzed reactions. 2,2-Dinitropropyl methacrylate can act as a substrate for enzymes such as acetylcholinesterase, which catalyzes the hydrolysis of 2,2-Dinitropropyl methacrylate to form 2,2-dinitropropane and methacrylic acid. The rate of this reaction can be measured using various techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry. 2,2-Dinitropropyl methacrylate has also been used as a fluorescent probe for imaging cellular structures and monitoring cellular processes.

Mecanismo De Acción

2,2-Dinitropropyl methacrylate is a highly reactive compound that can undergo various chemical reactions such as Michael addition, Diels-Alder reaction, and nucleophilic substitution. The mechanism of action of 2,2-Dinitropropyl methacrylate depends on the reaction it undergoes and the nature of the reactant. For example, 2,2-Dinitropropyl methacrylate can act as an electrophile in the Michael addition reaction with nucleophiles such as thiols and amines. 2,2-Dinitropropyl methacrylate can also act as a dienophile in the Diels-Alder reaction with dienes such as cyclopentadiene.

Efectos Bioquímicos Y Fisiológicos

2,2-Dinitropropyl methacrylate has been shown to inhibit the activity of acetylcholinesterase, which is an important enzyme in the nervous system that catalyzes the hydrolysis of acetylcholine. 2,2-Dinitropropyl methacrylate can also form adducts with proteins and nucleic acids, which can lead to changes in their structure and function. The toxicity of 2,2-Dinitropropyl methacrylate has been studied in various organisms such as rats and fish, and it has been shown to cause oxidative stress and damage to cellular membranes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,2-Dinitropropyl methacrylate has several advantages for lab experiments, such as its high reactivity, fluorescence properties, and ability to form adducts with biomolecules. However, 2,2-Dinitropropyl methacrylate also has limitations such as its toxicity and potential for non-specific interactions with biomolecules. Careful experimental design and optimization of reaction conditions are necessary to minimize these limitations.

Direcciones Futuras

There are several future directions for research on 2,2-Dinitropropyl methacrylate. One area of interest is the development of new synthetic methods for 2,2-Dinitropropyl methacrylate and its derivatives. Another area of interest is the application of 2,2-Dinitropropyl methacrylate in the study of enzyme-catalyzed reactions and cellular processes. 2,2-Dinitropropyl methacrylate can also be used as a tool for the detection and imaging of biomolecules in living systems. Finally, the toxicity of 2,2-Dinitropropyl methacrylate and its potential for environmental contamination should be further studied to ensure safe handling and disposal.

Métodos De Síntesis

2,2-Dinitropropyl methacrylate can be synthesized through the reaction between 2,2-dinitropropane and methacryloyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified through column chromatography. The yield of 2,2-Dinitropropyl methacrylate can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.

Propiedades

Número CAS |

17977-13-8 |

|---|---|

Nombre del producto |

2,2-Dinitropropyl methacrylate |

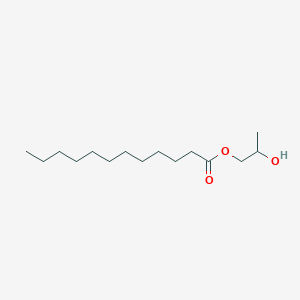

Fórmula molecular |

C7H10N2O6 |

Peso molecular |

218.16 g/mol |

Nombre IUPAC |

2,2-dinitropropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C7H10N2O6/c1-5(2)6(10)15-4-7(3,8(11)12)9(13)14/h1,4H2,2-3H3 |

Clave InChI |

QTIMQTTZBLVHIH-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC(=C)C(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |

Otros números CAS |

17977-13-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.